Product packaging for N-Nitrocarbazamidine(Cat. No.:CAS No. 18264-75-0)

N-Nitrocarbazamidine

Cat. No.: B099267
CAS No.: 18264-75-0
M. Wt: 119.08 g/mol
InChI Key: LWPLPMSGDZDOLW-UHFFFAOYSA-N
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Description

Historical Context and Initial Chemical Investigations of N-Nitrocarbazamidine

The first documented synthesis of this compound was achieved by Phillips in 1928. nih.gov Early investigations into this compound were often in the context of the broader study of guanidine (B92328) derivatives. A notable method for its preparation, which has been refined over the years, involves the hydrazinolysis of nitroguanidine (B56551). mdpi.com This process, where nitroguanidine is treated with hydrazine (B178648) hydrate, leads to the formation of this compound through the elimination of ammonia (B1221849). ontosight.ai These initial studies laid the groundwork for understanding the fundamental reactivity and properties of this nitrogen-rich molecule.

Contemporary Significance of this compound in Chemical Research

In recent years, the significance of this compound has expanded considerably. It is recognized as a valuable precursor in the synthesis of various biologically active compounds, including those with applications in pharmaceuticals and pesticides. nih.gov Furthermore, its high nitrogen content (58.8%) and energetic properties have made it a subject of intense research in the field of energetic materials. nih.gov Modern research, notably by Klapötke and others, has focused on utilizing this compound to create new high-energy, nitrogen-rich materials with desirable properties such as high detonation performance and low sensitivity. nih.govat.ua Its ability to undergo a variety of reactions, including reduction, acylation, salification, and cyclization, makes it a versatile building block for a wide range of novel compounds. nih.gov

Scope and Objectives of the Research Outline

The objective of this article is to provide a comprehensive and scientifically accurate overview of the chemical compound this compound. The scope is strictly limited to its historical context, synthesis, and its role in chemical research. This will be achieved by presenting detailed research findings, including its chemical and physical properties, and its application as a precursor in the synthesis of other compounds, particularly heterocyclic structures. The article aims to serve as an authoritative resource for researchers and chemists interested in the chemistry of nitrogen-rich compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH5N5O2 B099267 N-Nitrocarbazamidine CAS No. 18264-75-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18264-75-0

Molecular Formula

CH5N5O2

Molecular Weight

119.08 g/mol

IUPAC Name

2-amino-1-nitroguanidine

InChI

InChI=1S/CH5N5O2/c2-1(4-3)5-6(7)8/h3H2,(H3,2,4,5)

InChI Key

LWPLPMSGDZDOLW-UHFFFAOYSA-N

SMILES

C(=NN)(N)N[N+](=O)[O-]

Isomeric SMILES

C(=N\N)(\N)/N[N+](=O)[O-]

Canonical SMILES

C(=NN)(N)N[N+](=O)[O-]

melting_point

185.0 °C

Other CAS No.

18264-75-0

solubility

0.02 M

Origin of Product

United States

Synthetic Methodologies for N Nitrocarbazamidine and Its Analogues

Historical Synthetic Routes to N-Nitrocarbazamidine

The early synthesis of this compound, a compound of significant chemical interest, has its roots in the chemistry of guanidine (B92328) derivatives. One of the foundational pathways involves the nitration of guanidine salts. For instance, nitroguanidine (B56551) can be synthesized from guanidine nitrate, guanidine sulfate, or guanidine thiocyanate. globalchemmall.com this compound itself is listed as a downstream product of nitroguanidine, indicating that historical methods likely involved the transformation of nitroguanidine. globalchemmall.com The ultraviolet absorption spectra of related compounds like 5-nitroaminotetrazole and its salts were studied in the mid-20th century, suggesting that research into energetic nitrogen-containing compounds was an active area, likely encompassing the synthesis and characterization of precursors and analogues of this compound. science-softcon.de

Modern Approaches in this compound Synthesis

Contemporary synthetic strategies for this compound and its derivatives have evolved to incorporate more sophisticated and efficient methodologies. These modern approaches often focus on improving reaction conditions, yields, and purity while also considering the principles of green chemistry.

Nucleophilic Substitution Pathways in this compound Formation

Nucleophilic substitution reactions are a cornerstone of modern organic synthesis and are pivotal in forming the structural backbone of this compound and its analogues. solubilityofthings.com These reactions involve an electron-rich nucleophile attacking an electron-deficient electrophile, resulting in the displacement of a leaving group. solubilityofthings.com

In the context of synthesizing this compound precursors or analogues, nucleophilic substitution can be employed in various ways. For instance, the synthesis of amines, which are structurally related to the carbamidine core, can be achieved through the reaction of an alkyl halide with a suitable nitrogen-based nucleophile. libretexts.org While direct use of a highly basic amide ion as a nucleophile can lead to competing elimination reactions, using a neutral nucleophile like ammonia (B1221849) is a viable alternative. libretexts.org However, this can lead to the formation of mixtures of primary, secondary, and tertiary amines due to the initial product remaining nucleophilic. libretexts.org

A more controlled approach involves the Gabriel synthesis, which utilizes the phthalimide (B116566) anion as a nucleophile. libretexts.org This method prevents over-alkylation and allows for the clean formation of a primary amine after a hydrolysis step. libretexts.org

Furthermore, nucleophilic aromatic substitution (SNAr) presents another important pathway, particularly for creating derivatives with aromatic substituents. pressbooks.pubmasterorganicchemistry.com This reaction occurs when an aromatic ring is activated by electron-withdrawing groups, making it susceptible to attack by a nucleophile. pressbooks.pubmasterorganicchemistry.com The presence of groups like nitro groups (NO2) ortho or para to the leaving group significantly accelerates the reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. pressbooks.pubmasterorganicchemistry.com

Alternative Synthetic Strategies for this compound Derivatives

Beyond direct nucleophilic substitution on simple alkyl or aryl halides, more advanced strategies are employed for the synthesis of complex this compound derivatives. These can include multi-step syntheses where various functional groups are introduced and manipulated. libretexts.org For example, intramolecular reactions within bifunctional molecules can lead to the formation of cyclic analogues. libretexts.org

Modern synthetic chemistry also leverages powerful cross-coupling reactions. While not directly documented for this compound itself in the provided context, techniques like the Suzuki-Miyaura cross-coupling are invaluable for creating carbon-carbon bonds and could be adapted for synthesizing precursors with specific substituent patterns. sigmaaldrich.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is increasingly important in the synthesis of all chemical compounds, including this compound. rroij.com These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.orgmlsu.ac.in

Key aspects of green chemistry relevant to this compound synthesis include:

Atom Economy: This principle, developed by Barry Trost, focuses on maximizing the incorporation of all reactant atoms into the final product, thus minimizing waste. acs.orgmlsu.ac.in

Use of Safer Solvents and Reagents: Efforts are made to replace hazardous solvents with more environmentally benign alternatives. mlsu.ac.in The use of catalysts is preferred over stoichiometric reagents to reduce waste. acs.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces the energy footprint of the synthesis. acs.orgmlsu.ac.in

Waste Prevention: It is considered better to prevent the formation of waste than to treat it after it has been created. mlsu.ac.in

Microwave-assisted synthesis is one practical example of a green chemistry technique. It can significantly reduce reaction times and sometimes improve yields, as demonstrated in the synthesis of chalcones, which also involves condensation reactions. scielo.org.bo

Reaction Optimization and Yield Enhancement in this compound Production

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. whiterose.ac.uk This involves systematically studying the effects of various parameters such as temperature, reaction time, solvent, and catalyst concentration. sigmaaldrich.comwhiterose.ac.uk

Modern approaches to reaction optimization often employ Design of Experiments (DoE), a statistical tool that allows for the efficient exploration of multiple variables simultaneously. whiterose.ac.uk This is a more robust method than traditional one-factor-at-a-time (OFAT) optimization. whiterose.ac.uk Automated reaction platforms can further accelerate this process by allowing for high-throughput screening of reaction conditions. unchainedlabs.comnih.gov These systems can handle small reaction volumes and integrate with analytical techniques for rapid analysis of outcomes. unchainedlabs.comnih.gov

For instance, an optimization workflow might begin by screening different catalysts and solvents, then fine-tuning the temperature and reaction time, and finally optimizing the catalyst loading to achieve the highest possible yield. whiterose.ac.uk

Purification Techniques for this compound and Related Compounds

After synthesis, this compound must be purified to remove unreacted starting materials, byproducts, and other impurities. Common purification techniques in organic chemistry include:

Recrystallization: This technique relies on the differential solubility of the desired compound and impurities in a particular solvent. The crude product is dissolved in a hot solvent and then allowed to cool slowly, causing the pure compound to crystallize out.

Chromatography: Various chromatographic methods, such as column chromatography and high-performance liquid chromatography (HPLC), are powerful tools for separating compounds based on their differential partitioning between a stationary phase and a mobile phase.

Distillation: For volatile liquid compounds, distillation can be an effective purification method based on differences in boiling points.

Extraction: This technique is used to separate a desired compound from a mixture by taking advantage of its solubility in a particular solvent.

The choice of purification method depends on the physical and chemical properties of this compound and the nature of the impurities present. For solid compounds like this compound, recrystallization is often a primary and effective method.

Fundamental Reaction Mechanisms of this compound

The reactivity of this compound is governed by the interplay of the electron-withdrawing nitro group and the nucleophilic centers within the carbazamidine moiety.

Nucleophilic Reactions Involving the Carbazamidine Moiety

The carbazamidine portion of the molecule contains nitrogen atoms with lone pairs of electrons, rendering them susceptible to attack by electrophiles. However, the strong electron-withdrawing nature of the adjacent nitro group significantly deactivates the guanidine part of the molecule towards electrophilic attack. wikipedia.org This deactivation makes typical nucleophilic substitution reactions on the carbazamidine moiety less favorable compared to unsubstituted guanidines.

Reactions with nitrogen nucleophiles are common for carbonyl compounds and their analogs. libretexts.org In a broader context, nucleophilic aromatic substitution reactions proceed via an addition-elimination mechanism, where a nucleophile attacks an electron-poor aromatic ring. libretexts.orgmasterorganicchemistry.com The presence of electron-withdrawing groups, such as a nitro group, activates the ring towards this type of reaction. wikipedia.orgmdpi.com While this compound is not aromatic, the principle of nucleophilic attack being facilitated by electron-withdrawing groups is a relevant concept. wikipedia.org The reaction mechanism often involves the formation of a tetrahedral intermediate. libretexts.orgyoutube.com The rate of these reactions is typically second order, being first order in both the substrate and the nucleophile. libretexts.org

Electrophilic Reactions on the N-Nitro Group

The N-nitro group is characterized by a positively charged nitrogen atom, making it a potential site for nucleophilic attack. Reactions involving the nitro group are often complex. For instance, the reduction of a nitro group to an amine is a common transformation. wikipedia.org In aromatic systems, the nitro group is a strong deactivating group and directs incoming electrophiles to the meta position. matanginicollege.ac.inck12.orgpearson.com However, in the context of this compound, the focus is on reactions where the nitro group itself is the electrophilic center.

The mechanism of electrophilic aromatic substitution involves the attack of an electrophile on an aromatic ring, leading to the formation of a carbocation intermediate. masterorganicchemistry.com While not directly applicable to the non-aromatic this compound, the principles of electrophilicity and the role of activating and deactivating groups provide a framework for understanding potential reactions. matanginicollege.ac.in

Hydrolytic Stability and Decomposition Pathways

The hydrolytic stability of a molecule is its resistance to decomposition by water. iql-nog.com This is a critical parameter for many organic compounds. nih.govnih.gov The hydrolysis of esters, for example, is a reversible reaction that results in the formation of a carboxylic acid and an alcohol. iql-nog.com The rate of hydrolysis can be influenced by factors such as pH and temperature. bme.hu

The decomposition of nitro compounds can be initiated by various means, including heat or radiation. nih.gov A common initial step in the decomposition of some energetic materials is the homolytic cleavage of the N-NO2 bond. nih.gov The decomposition of complex organic molecules can proceed through multiple pathways, leading to a variety of smaller, more stable products. acsgcipr.orgrsc.orgrsc.org For instance, the decomposition of some nitrogen-containing compounds can lead to the formation of nitrogen gas (N2) and carbon dioxide. wikipedia.org

The table below summarizes key aspects of the fundamental reaction mechanisms of this compound.

Reaction Type Reacting Moiety Key Characteristics
Nucleophilic ReactionsCarbazamidine MoietyDeactivated by the electron-withdrawing nitro group.
Electrophilic ReactionsN-Nitro GroupThe nitrogen of the nitro group is electrophilic.
Hydrolysis and DecompositionEntire MoleculeSusceptible to breakdown by water and other environmental factors.

Nitration and Transnitration Reactions in Carbazamidine Systems

Nitration is the process of introducing a nitro group into an organic compound. wikipedia.org This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO2+), the active electrophile. masterorganicchemistry.comwikipedia.org The presence of activating groups on a molecule can accelerate nitration, while deactivating groups have the opposite effect. matanginicollege.ac.in

Tautomerism and Isomerization Phenomena in this compound

Tautomers are isomers of a compound that readily interconvert through a chemical reaction called tautomerization. wikipedia.org This process often involves the migration of a hydrogen atom. wikipedia.org Tautomerism is a significant phenomenon in many organic molecules, including those with amine and imine functionalities. rsc.orgresearchgate.net

This compound can exist in different tautomeric forms due to the potential for proton migration between the nitrogen atoms of the carbazamidine moiety and the oxygen atoms of the nitro group. The equilibrium between these tautomers can be influenced by factors such as the solvent and temperature. Theoretical studies on similar systems, such as N-hydroxy amidines, have shown that the energy barrier for tautomerization can be significant, but can be lowered in the presence of a solvent like water. nih.gov The different tautomers can have distinct chemical and physical properties. nih.gov

Isomerization, a broader concept, refers to any process in which a molecule is transformed into another molecule with the exact same atoms, but a different arrangement. This can include structural isomers, stereoisomers, and tautomers.

Kinetic and Thermodynamic Aspects of this compound Reactions

The kinetics of a chemical reaction describe its rate, while the thermodynamics describe the energy changes that occur. nih.gov The rate of a reaction is influenced by factors such as temperature, concentration of reactants, and the presence of a catalyst. nih.govrsc.org The mechanism of a reaction consists of a series of elementary steps, each with its own rate. wikipedia.org

The study of reaction kinetics can help to elucidate the reaction mechanism. wikipedia.orgresearchgate.net For example, determining the order of a reaction with respect to each reactant can provide information about the rate-determining step. masterorganicchemistry.com The activation energy of a reaction is the minimum amount of energy required for the reaction to occur.

Thermodynamic data, such as the change in Gibbs free energy, can be used to determine the spontaneity of a reaction. A negative change in Gibbs free energy indicates a spontaneous process. Quantum chemical computations are often used to calculate the energies of reactants, products, and transition states, providing valuable insights into the thermodynamics and kinetics of a reaction. nih.gov

Reaction Rate Determination and Rate-Limiting Steps

The study of reaction rates, or chemical kinetics, is fundamental to understanding the mechanism of a chemical transformation. For nitroamidines, such as the analogue N-nitrotolazoline, the rate of decomposition can be determined by monitoring the change in concentration of the reactant over time under specific conditions, such as in an acidic aqueous solution.

Research on the acid-catalysed hydrolysis of N-nitrotolazoline reveals that the reaction follows pseudo-first-order kinetics. rsc.org The observed rate constants show a non-linear relationship with acid concentration, reaching a plateau at higher acidities. rsc.org This kinetic profile is indicative of a mechanism that involves a rapid, reversible protonation of the N-nitrotolazoline molecule before the rate-determining step. rsc.org

Scheme 1: Proposed Mechanism for Acid-Catalysed Hydrolysis of N-nitrotolazoline.

Pre-equilibrium Protonation: The N-nitrotolazoline substrate (S) is rapidly and reversibly protonated by an acid (H⁺) to form its conjugate acid (SH⁺).

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the amidine carbon atom of the protonated substrate. This step is also considered rapid.

Decomposition: The intermediate formed then rapidly decomposes to the final products.

Activation Energy and Transition State Analysis

The transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants transform into products. The energy required to reach this state is known as the activation energy. Analysis of the transition state provides deep insight into the reaction mechanism.

For the acid-catalysed decomposition of N-nitrotolazoline, while the activation energy (Ea) has not been explicitly reported in the available literature, other thermodynamic parameters related to the transition state have been determined. A key parameter is the entropy of activation (ΔS‡), which provides information about the degree of order in the transition state compared to the reactants.

A significant negative value was determined for the entropy of activation for the decomposition step of the protonated intermediate. rsc.org This suggests that the transition state is more ordered than the reactants (the protonated intermediate and a water molecule). This finding is consistent with the proposed mechanism where the rapid attack of a water molecule is followed by a highly structured, slow intramolecular rearrangement.

Kinetic and Thermodynamic Parameters for the Acid-Catalysed Decomposition of N-nitrotolazoline
ParameterValueSignificance
Reaction OrderPseudo-first-orderIndicates the rate depends on the concentration of one reactant in a multi-reactant system.
Solvent Deuterium Isotope Effect (kH/kD) on k21.7Supports that proton transfer is part of the rate-limiting step. rsc.org
Entropy of Activation (ΔS‡)(–100 ± 5) J K⁻¹ mol⁻¹A negative value indicates a more ordered transition state compared to the reactants. rsc.org

Conclusion

N-Nitrocarbazamidine has evolved from a subject of early academic inquiry to a compound of significant contemporary interest. Its straightforward synthesis, coupled with its rich and versatile reactivity, has established it as a key building block in both medicinal chemistry and the development of advanced energetic materials. The ability to form a variety of derivatives, including energetic salts and precursors to complex heterocyclic systems, underscores its importance. Continued research into the properties and applications of this compound and its derivatives is likely to lead to further innovations in these fields.

Advanced Spectroscopic and Structural Characterization of N Nitrocarbazamidine

Electronic Absorption Spectroscopy (UV/Vis) for N-Nitrocarbazamidine

Electronic absorption spectroscopy, which measures the absorption of ultraviolet and visible light, is a fundamental technique for probing the electronic transitions within a molecule. For this compound, the presence of both π bonds (in the C=N and N=O functionalities) and atoms with non-bonding electron pairs (oxygen and nitrogen) suggests that it will absorb light in the UV-visible region, typically between 200 and 800 nm. libretexts.org The absorption is due to the promotion of electrons from lower energy orbitals (like non-bonding, n, or pi, π) to higher energy anti-bonding orbitals (π*). libretexts.org

Specifically, molecules containing nitro groups often exhibit characteristic absorption bands. nih.gov The delocalization of electrons across the guanidine (B92328) and nitro functionalities influences the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax). libretexts.org While specific λmax values for this compound are not detailed in readily available literature, the spectrum is expected to feature transitions such as n→π* and π→π. The n→π transitions, involving the promotion of an electron from a non-bonding orbital to a π* anti-bonding orbital, are typically of lower intensity and occur at longer wavelengths compared to the more intense π→π* transitions. libretexts.org The solvent environment can also influence the position and intensity of these absorption bands.

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. libretexts.orgpressbooks.pub Each bond within this compound vibrates at a specific frequency, and these vibrations are recorded as absorption bands in an IR spectrum or scattering peaks in a Raman spectrum.

The IR spectrum of this compound is expected to show distinct bands corresponding to its key functional groups. nih.gov The nitro group (NO₂) produces two prominent stretching vibrations: an asymmetric stretch and a symmetric stretch. orgchemboulder.com The N-H bonds of the amine and imine groups also give rise to characteristic stretching and bending vibrations. msu.edu Furthermore, C-N single and C=N double bond stretches will be present in the fingerprint region of the spectrum. msu.edu

Raman spectroscopy provides complementary information. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects changes in polarizability. nih.gov Therefore, symmetric vibrations and bonds involving heavier atoms can sometimes be more readily observed with Raman spectroscopy. For this compound, this could be particularly useful for analyzing the vibrations of the core C-N and N-N framework.

Functional GroupVibrational ModeExpected Wavenumber (cm-1)Intensity
Nitro (R-NO₂)Asymmetric Stretch1550–1475Strong
Symmetric Stretch1360–1290Medium-Strong
Amine (N-H)Stretch3700–3000Medium
Bend1600–1500Weak-Medium
Carbon-Nitrogen (C-N)Stretch1350–1000Medium

This table presents generalized expected infrared absorption regions for the functional groups present in this compound based on established spectroscopic data. libretexts.orgorgchemboulder.commsu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise atomic connectivity and chemical environment of nuclei within a molecule. For this compound, NMR studies involving ¹H, ¹³C, and ¹⁵N isotopes provide a complete picture of its molecular structure.

¹H NMR: Proton NMR would reveal the number and environment of hydrogen atoms. The protons attached to the nitrogen atoms (N-H) would appear as distinct signals, with their chemical shifts influenced by the electronic effects of the adjacent guanidine and nitro groups.

¹³C NMR: The ¹³C NMR spectrum would show a signal for the single carbon atom in the guanidine core. guidechem.comoregonstate.edu Its chemical shift would be indicative of its attachment to three nitrogen atoms, placing it in a specific region of the spectrum. oregonstate.edu

¹⁵N NMR: Given the high nitrogen content (five atoms) of this compound, ¹⁵N NMR is particularly informative, despite the low natural abundance and sensitivity of the ¹⁵N isotope. huji.ac.il Each nitrogen atom exists in a unique chemical environment, leading to distinct signals. The chemical shifts can differentiate the amine (-NH₂), imine (=NH), and nitro (-NO₂) nitrogens. huji.ac.ilscience-and-fun.de For instance, nitramines and guanidines have characteristic chemical shift ranges. science-and-fun.de Advanced techniques like ¹H-¹⁵N heteronuclear correlation can enhance sensitivity and aid in signal assignment. huji.ac.iljapsonline.com

NucleusFunctional Group EnvironmentExpected Chemical Shift Range (ppm)
¹³CGuanidine Carbon (C(N)(N)N)~160
¹⁵NGuanidine (-N<)30–60
Guanidine (=N<)160–220
Nitramine (-NO₂)340–410

This table summarizes the predicted NMR chemical shift ranges for this compound, referenced against liquid NH₃ for ¹⁵N. oregonstate.eduscience-and-fun.deresearchgate.net Actual values can vary with solvent and experimental conditions.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis (e.g., MALDI-TOF MS)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uklibretexts.org For this compound (also known as 3-Amino-1-nitro-guanidine), high-resolution mass spectrometry provides a precise molecular weight of 119.04432442 Da. nih.gov

Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are well-suited for analyzing solid organic compounds like this compound. nih.govmdpi.com In this method, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating soft ionization and minimizing premature fragmentation, allowing for clear observation of the molecular ion.

When subjected to fragmentation (e.g., through collision-induced dissociation), the this compound molecular ion will break apart in a predictable manner. nih.gov The fragmentation pattern is dictated by the relative strengths of its chemical bonds. Weaker bonds, such as N-N and N-C bonds, are expected to cleave preferentially. nih.gov Common fragmentation pathways for nitro-containing compounds include the neutral loss of HNO₂ or the loss of the NO₂ radical, providing key diagnostic peaks in the mass spectrum. nih.gov Analysis of these fragments helps to confirm the molecular structure.

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. uol.deceitec.cz This technique has been applied to nitroguanidine (B56551) (the parent compound of this compound) to elucidate its precise solid-state structure. missouri.edu

The analysis reveals that the molecule is planar. missouri.edu The study of its crystal structure provides exact bond lengths, bond angles, and torsion angles, offering unparalleled insight into its molecular geometry. The molecules pack into a specific crystal lattice, and the analysis identified the unit cell parameters. For nitroguanidine, the unit cell volume was determined to be 365.55(9) ų with four molecules (Z=4) per unit cell. missouri.edu This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which govern the crystal packing and physical properties of the material.

Crystal System ParameterReported Value for Nitroguanidine
Molecular GeometryPlanar
Molecules per Unit Cell (Z)4
Unit Cell Volume (V)365.55 (9) ų

Data from single-crystal X-ray diffraction studies of nitroguanidine. missouri.edu

Advanced Microscopy for Morphological and Crystalline Characterization

Advanced microscopy techniques, particularly Scanning Electron Microscopy (SEM), are used to visualize the surface topography and morphology of solid materials at high magnification. ucr.edunanoscience.com For a crystalline compound like this compound, SEM analysis provides valuable information about particle size, size distribution, and crystal habit (the characteristic external shape of the crystals). discoverarc.com

In an SEM, a focused beam of electrons scans the surface of the sample, causing the emission of secondary electrons. ucr.edu These electrons are collected by a detector to form a high-resolution, three-dimensional image of the surface. nanoscience.com This non-destructive analysis would reveal whether the this compound powder consists of well-defined geometric crystals, amorphous particles, or aggregates. Understanding these morphological characteristics is important as they can influence bulk properties such as density, flowability, and dissolution rate.

Computational Chemistry and Theoretical Studies of N Nitrocarbazamidine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-Nitrocarbazamidine. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about electron distribution, molecular orbital energies, and various reactivity descriptors.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying the electronic structure and reactivity of molecules like this compound. In DFT, the fundamental variable is the electron density, which simplifies calculations compared to wavefunction-based methods.

DFT calculations can be used to determine the optimized geometry of this compound, including bond lengths, bond angles, and dihedral angles. From the optimized structure, a wealth of electronic properties can be derived. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity.

Table 1: Representative Data from a Hypothetical DFT Calculation on this compound (B3LYP/6-311+G(d,p))

ParameterCalculated Value
Total Energy (Hartree)-XXX.XXXX
HOMO Energy (eV)-X.XXX
LUMO Energy (eV)-X.XXX
HOMO-LUMO Gap (eV)X.XXX
Dipole Moment (Debye)X.XXX
Chemical Hardness (η)X.XXX
Electronegativity (χ)X.XXX
Electrophilicity (ω)X.XXX

Note: The values in this table are illustrative and represent the type of data that would be generated from a DFT calculation. Specific values would require an actual computational study on this compound.

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, often considered the "gold standard" in computational chemistry.

While computationally more demanding than DFT, ab initio methods are invaluable for benchmarking and for situations where DFT may not be sufficiently accurate. For this compound, high-level ab initio calculations could be employed to obtain very precise geometric parameters and electronic properties. They are particularly useful for studying systems where electron correlation effects are significant. For example, calculating the rotational barriers around the C-N bonds or the inversion barrier at the nitrogen atoms would benefit from the accuracy of methods like MP2 or CCSD(T). These methods are also crucial for accurately predicting thermochemical properties such as the heat of formation.

Density Functional Theory (DFT) Applications

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed picture of molecular motion and conformational changes.

For this compound, MD simulations can be used to explore its conformational landscape. The molecule possesses several rotatable bonds, and MD simulations can reveal the preferred conformations and the energy barriers between them. This is particularly important for understanding how the molecule might interact with other molecules or with a biological target.

Furthermore, MD simulations are essential for studying intermolecular interactions. By simulating this compound in a solvent, such as water, one can investigate the details of solute-solvent interactions, including the formation and dynamics of hydrogen bonds. Simulations of multiple this compound molecules can provide insights into aggregation and crystal packing, which are crucial for understanding its solid-state properties. The analysis of radial distribution functions from MD simulations can quantify the probability of finding neighboring molecules at a certain distance, offering a detailed view of the local molecular environment.

Prediction of Reaction Pathways and Transition States

Understanding the chemical reactions of this compound, including its synthesis and decomposition, requires knowledge of the underlying reaction pathways and the associated energy barriers. Computational chemistry provides tools to map out these pathways and identify the transition states, which are the high-energy structures that connect reactants and products.

Methods like DFT can be used to locate transition state structures and calculate their energies. By comparing the energy of the transition state to the energy of the reactants, the activation energy for the reaction can be determined, which is a key factor in determining the reaction rate. The intrinsic reaction coordinate (IRC) can then be calculated to confirm that the identified transition state correctly connects the desired reactants and products.

For a molecule like this compound, theoretical prediction of reaction pathways could be used to study its thermal decomposition mechanisms, which is of great interest for energetic materials. It could also be used to explore potential synthetic routes, helping to optimize reaction conditions and predict potential byproducts.

Theoretical Insights into Tautomeric Equilibria and Resonance Structures

This compound can exist in different tautomeric forms, which are isomers that differ in the position of a proton and a double bond. The relative stability of these tautomers can significantly influence the molecule's chemical and physical properties. Computational methods are highly effective in studying these tautomeric equilibria.

By calculating the Gibbs free energy of each possible tautomer using methods like DFT, the relative populations of the tautomers at a given temperature can be predicted. This information is crucial for interpreting experimental data, such as NMR spectra, where the observed signals may be an average of multiple tautomeric forms.

Resonance structures, which represent the delocalization of electrons within a molecule, can also be investigated computationally. While resonance structures themselves are not real, the concept is useful for understanding the electronic distribution and stability of a molecule. Computational analysis of the electron density and molecular orbitals can provide a quantitative picture of the electron delocalization that is qualitatively represented by resonance structures.

Table 2: Hypothetical Relative Gibbs Free Energies of this compound Tautomers in the Gas Phase

TautomerRelative Gibbs Free Energy (kcal/mol)
Tautomer A (nitrimino-form)0.00
Tautomer B (nitramino-form)+X.X
Tautomer C+Y.Y

Note: This table is for illustrative purposes. The actual relative energies would need to be determined through specific computational studies on this compound. The stability order can be influenced by the solvent environment.

Computational Design of this compound Derivatives with Tailored Properties

One of the most exciting applications of computational chemistry is the in silico design of new molecules with desired properties. By systematically modifying the structure of this compound and calculating the properties of the resulting derivatives, it is possible to identify candidates with, for example, enhanced energetic performance, improved stability, or specific biological activity.

For instance, if the goal is to design new energetic materials, computational screening can be used to evaluate the density, heat of formation, and detonation performance of a library of this compound derivatives. By introducing different functional groups at various positions on the carbamidine backbone, one can tune the electronic structure and energetic properties of the molecule. This computational approach can significantly accelerate the discovery of new high-energy-density materials by prioritizing the most promising candidates for synthesis and experimental testing.

Applications in Advanced Materials Science

N-Nitrocarbazamidine as a Precursor in Energetic Materials Research

This compound serves as a valuable precursor in the synthesis of novel energetic materials. Its backbone, containing both nitramine and carbazamidine functionalities, provides a foundational structure for building more complex, high-energy molecules. The presence of multiple nitrogen atoms is a key feature in the design of energetic compounds, as the formation of highly stable dinitrogen (N₂) gas upon decomposition releases a significant amount of energy. ekb.eg

The development of new energetic materials is guided by several key design principles aimed at maximizing performance while ensuring acceptable safety characteristics. A primary strategy involves the creation of nitrogen-rich compounds. mdpi.comfrontiersin.org High nitrogen content is desirable because it contributes to a high positive enthalpy of formation and the generation of a large volume of gas upon decomposition, which are key factors in detonation performance. bohrium.commdpi.com

Another important principle is achieving an optimal oxygen balance. The oxygen balance refers to the degree to which a molecule contains its own oxidizer. An oxygen balance close to zero is often ideal for energetic materials, as it means the molecule has enough oxygen to fully oxidize its carbon and hydrogen atoms, maximizing energy release. ekb.eg The introduction of nitro groups is a common method to improve the oxygen balance and density of energetic compounds. mdpi.com

Furthermore, the molecular structure and geometry are fundamental factors that significantly influence the detonation properties and sensitivity of energetic materials. researchgate.net Researchers often focus on creating molecules with high crystal densities, as this correlates with higher detonation velocities and pressures. bohrium.comrsc.org The use of heterocyclic backbones, such as triazoles and tetrazoles, is a common approach in designing new energetic materials due to their inherent stability and high nitrogen content. frontiersin.orgnih.gov

The energetic properties of this compound are derived from the specific contributions of its constituent chemical groups: the nitramine and carbazamidine moieties.

The nitramine group (-N-NO₂) is a well-known explosophore, a functional group that imparts energetic character to a molecule. The N-NO₂ bond is relatively weak and its cleavage during decomposition is a key energy-releasing step. The nitro group (-NO₂) itself is a strong electron-withdrawing group and acts as an internal oxidizer, contributing to a more favorable oxygen balance. mdpi.com

The carbazamidine moiety is inherently rich in nitrogen. The presence of multiple nitrogen-nitrogen and carbon-nitrogen bonds contributes significantly to the high positive enthalpy of formation of the molecule. mdpi.com During decomposition, these bonds break and reform to produce highly stable nitrogen gas (N₂), releasing a substantial amount of energy. ekb.eg

The combination of the oxidizing nitramine group and the fuel-rich, nitrogen-dense carbazamidine group within the same molecule creates a compound with inherent energetic potential.

The development of new energetic materials relies on a combination of theoretical calculations and experimental validation. researchgate.netresearchgate.net

Theoretical Assessment: Computational methods, such as density functional theory (DFT), are used to predict the properties of new energetic molecules before they are synthesized. bohrium.com These calculations can estimate key parameters like:

Density: A critical factor influencing detonation performance. bohrium.com

Enthalpy of Formation (HOF): A measure of the energy stored in the molecule. A higher positive HOF generally indicates greater energy release upon decomposition. bohrium.com

Detonation Velocity (D) and Pressure (P): Key indicators of explosive power. ekb.eg

Impact and Friction Sensitivity: Predictions of how the material will respond to external stimuli, which is crucial for safety.

Experimental Assessment: Once a promising candidate is identified through theoretical modeling, it is synthesized in the laboratory. A suite of experimental techniques is then used to characterize its properties:

Spectroscopy (IR, NMR): To confirm the molecular structure. rsc.org

X-ray Diffraction: To determine the crystal structure and density. rsc.org

Thermal Analysis (DSC, TGA): To evaluate thermal stability and decomposition behavior. researchgate.net

Sensitivity Testing: To measure the material's response to impact and friction, assessing its handling safety. rsc.org

Detonation Performance Measurement: To experimentally determine detonation velocity and pressure.

This iterative process of theoretical design and experimental testing allows researchers to systematically develop new energetic materials with improved performance and safety characteristics. researchgate.net

Role of Nitramine and Carbazamidine Moieties in Energy Release

Potential Applications in Propellant Formulations

While specific research on the direct use of this compound in propellant formulations is not extensively documented in the public domain, its characteristics suggest potential applicability. Energetic materials are key components of solid propellants, which typically consist of an oxidizer, a fuel binder, and various additives. mdpi.combibliotekanauki.pl

Nitrogen-rich compounds are sought after as energetic ingredients in propellant formulations. ekb.eg They can enhance the specific impulse (a measure of propellant efficiency) and burning rate. ekb.eg Given that this compound is a nitrogen-rich energetic compound, it could potentially be explored as:

An energetic additive: To boost the performance of existing propellant formulations.

A precursor for more advanced energetic plasticizers or binders: The carbamidine scaffold could be chemically modified to create polymers with energetic properties. Energetic binders are a key area of research for advanced propellants. researchgate.net

The performance of a propellant is evaluated based on parameters like specific impulse (Isp), characteristic velocity (C*), and burning rate. researchgate.neticm.edu.pl Any new ingredient would need to demonstrate favorable contributions to these metrics while maintaining acceptable thermal stability and mechanical properties. icm.edu.pl

Advanced Functional Materials Derived from this compound Scaffolds

The chemical scaffold of this compound offers possibilities for the development of other advanced functional materials beyond energetics. The term "functional material" refers to a material designed to possess specific properties or perform a particular function. wiley.com

The high nitrogen content and the presence of reactive functional groups in the this compound structure could be leveraged to synthesize:

Novel Ligands for Coordination Polymers or Metal-Organic Frameworks (MOFs): The nitrogen atoms in the carbazamidine structure could act as coordination sites for metal ions, potentially leading to new MOFs with interesting catalytic, sorption, or electronic properties.

Precursors for High-Performance Polymers: Through chemical modification and polymerization, the this compound scaffold could be incorporated into new polymer backbones, potentially leading to materials with enhanced thermal stability or specific electronic properties.

Building Blocks for Supramolecular Assemblies: The functional groups on the molecule could be used to direct the formation of ordered structures through non-covalent interactions, a key principle in supramolecular chemistry.

The development of such materials often involves using the core structure as a "scaffold" that can be chemically modified to achieve the desired functionality. mdpi.comrsc.org

Material Stability and Performance Under Varying Conditions

The stability and performance of any energetic material are critical for its practical application and are assessed under various conditions. researchgate.net

Thermal Stability: The thermal stability of an energetic material determines its safe handling, storage, and application temperature range. It is typically evaluated using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). researchgate.net These methods identify the melting point and decomposition temperature of the material. A higher decomposition temperature generally indicates greater thermal stability. For this compound, its stability would be a key factor in its potential use, especially in applications involving elevated temperatures.

Sensitivity to Mechanical Stimuli: Energetic materials must be sufficiently insensitive to accidental initiation by impact, friction, or electrostatic discharge to be handled safely. Standardized tests are used to quantify these sensitivities. rsc.org The presence of certain functional groups and the crystal packing of the material can significantly influence its sensitivity.

Performance Under Pressure: For applications in propellants or explosives, the performance of the material under high pressure is crucial. The burning rate of a propellant, for instance, is often dependent on the pressure in the combustion chamber. bibliotekanauki.pl The decomposition and energy release characteristics of this compound under confinement would need to be thoroughly investigated to assess its performance in such environments.

The interplay between the chemical structure of this compound and its physical properties dictates its stability and performance profile. researchgate.net

Environmental Fate and Transformation Mechanisms of N Nitrocarbazamidine

Environmental Persistence and Degradation Pathways

Nitroguanidine's persistence in the environment is governed by a combination of abiotic and biotic degradation processes. It is generally resistant to rapid degradation but can be transformed under specific environmental conditions.

Hydrolysis and Photolysis Mechanisms

Hydrolysis: Nitroguanidine (B56551) is stable against hydrolysis at neutral and acidic pH (pH 4.0 and 7.0). europa.eu However, its degradation increases significantly under alkaline conditions (pH 9.0) and at higher temperatures. europa.eu The hydrolysis follows pseudo-first-order kinetics. europa.eu At 50°C and pH 9.0, the concentration of nitroguanidine can decrease significantly, though studies have not always successfully identified the expected degradation products like cyanamide, urea, or melamine (B1676169) in the hydrolysate, making it difficult to propose a definitive hydrolysis pathway. europa.eu

Hydrolytic Half-Lives of Nitroguanidine at pH 9.0
Temperature (°C)Half-Life (t½) in hours
2526,660
401,643
50351

Photolysis: Nitroguanidine is susceptible to direct photolysis as it absorbs ultraviolet (UV) light. enviro.wikidtic.mil This process is a significant degradation pathway in surface waters. enviro.wiki The photolytic mechanism can involve several pathways, including the cleavage of the N-NO2 bond, which is considered the weakest bond in the molecule. enviro.wikinih.gov This cleavage can occur through either homolytic (radical formation) or heterolytic (ion formation) processes, potentially influenced by the solvent. nih.gov

Upon exposure to UV radiation, nitroguanidine can be excited to a triplet state, which significantly enhances its degradation compared to the ground state. nih.gov The primary phototransformation is initiated by the breaking of the N-NO2 bond, forming nitro and guanidine (B92328) radicals. enviro.wiki These radicals can then react further. For example, the nitro radical can form nitrite (B80452) and nitrate, while the guanidine radical can react with water to form hydroxyguanidine or guanidine. enviro.wiki The surface half-life for photolysis can range from 0.6 days in summer to 2.3 days in winter. dtic.mil

Biodegradation Potential and Microbial Interactions

Nitroguanidine is generally considered not to be readily biodegradable under standard aerobic test conditions. europa.eu However, it can be co-metabolically degraded by microbial consortia under both aerobic and anaerobic conditions, often requiring a period of acclimation. europa.eu

Under anaerobic conditions, microorganisms can reduce nitroguanidine to nitrosoguanidine (B1196799) (NsoQ). researchgate.netdtic.mil This biotransformation has been observed in anaerobic enrichment cultures, particularly with sulfate-reducing bacteria like Cupidesulfovibrio oxamicus. researchgate.net In these systems, lactate (B86563) has been shown to be an effective electron donor for the reduction process. researchgate.net The resulting nitrosoguanidine is not further microbially reduced to aminoguanidine (B1677879); instead, it undergoes abiotic decomposition. dtic.mil

Aerobic biodegradation by acclimated activated sludge has also been reported, though the specific microorganisms and pathways are less defined than in anaerobic systems. europa.eu Some studies have identified bacteria like Pseudomonas spp. that have the potential to degrade nitroguanidine transformation products. researchgate.net It is noteworthy that nitroguanidine itself does not typically serve as a nitrogen source for the degrading microorganisms, which require an external source of nitrogen to facilitate the biotransformation. researchgate.net

Transformation Products and By-products Analysis

Photolysis Products: The major products identified from the aqueous photolysis of nitroguanidine include nitrate, nitrite, guanidine, and urea. enviro.wiki Minor products such as cyanamide, cyanoguanidine (also known as dicyandiamide), ammonia (B1221849), melamine, and ammeline (B29363) have also been detected. enviro.wiki Nitrosoguanidine and hydroxyguanidine are recognized as key intermediates in the phototransformation pathway. enviro.wiki Some of these photolysis products, including nitrosoguanidine, may be more toxic to aquatic organisms than the parent nitroguanidine compound. enviro.wiki

Biodegradation Products: Under anaerobic conditions, the primary biotic transformation product is nitrosoguanidine. dtic.mil This intermediate is chemically unstable and decomposes abiotically to form products such as cyanamide, cyanoguanidine, melamine, and guanidine. dtic.mil

Reductive Degradation Products: In engineered treatment systems using zero-valent metals (e.g., Mg/Cu), nitroguanidine degradation proceeds through parallel reactions. nih.gov One pathway involves nitroreduction to form aminoguanidine (AQ), which further degrades to urea, cyanamide, and formamide. nih.gov The other pathway is the reductive cleavage of the N-N bond, which directly forms guanidine. nih.gov

Major Degradation Products of Nitroguanidine by Pathway
Degradation PathwayPrimary IntermediatesFinal Products
PhotolysisNitrosoguanidine, Hydroxyguanidine enviro.wikiGuanidine, Urea, Nitrate, Nitrite, Cyanamide, Cyanoguanidine enviro.wiki
Anaerobic BiodegradationNitrosoguanidine researchgate.netdtic.mil(Abiotic decomposition of intermediate leads to) Cyanamide, Cyanoguanidine, Melamine, Guanidine dtic.mil
Chemical Reduction (Mg/Cu)Aminoguanidine, Guanidine nih.govCyanamide, Formamide, Urea nih.gov

Environmental Transport and Distribution Modeling

The environmental mobility of nitroguanidine is largely dictated by its physicochemical properties. Its high water solubility (> 3 g/L) and low octanol-water partition coefficient (log Kow of -0.815) indicate that it will be highly mobile in aquatic systems and have a low affinity for sorption to soil and sediment. arizona.edueuropa.eu

The soil organic carbon-water (B12546825) partitioning coefficient (Koc) for nitroguanidine is estimated to be very low (around 4.06), which suggests it will not adsorb strongly to soil. europa.eu Consequently, nitroguanidine has a high potential to leach through the soil profile and contaminate groundwater. researchgate.net Studies comparing its movement through soil columns to other munitions compounds confirm its high mobility, although some research indicates it may have a slightly higher affinity for certain soils than other mobile compounds like NTO (3-nitro-1,2,4-triazol-5-one), resulting in slightly delayed transport. researchgate.net

Mathematical models like HYDRUS are used to simulate the fate and transport of munitions compounds in soil and water. imemg.org These models incorporate parameters for dissolution, sorption, and degradation to predict the potential for groundwater contamination. imemg.orgresearchgate.net For nitroguanidine, its high solubility and low sorption are key parameters indicating that it can be readily transported from surface deposition sites into groundwater via precipitation and infiltration. researchgate.net

Bioaccumulation and Biotransformation Considerations

Based on its physicochemical properties, particularly its high water solubility and low log Kow, nitroguanidine is not expected to bioaccumulate significantly in the tissues of aquatic organisms. europa.eueuropa.eu The potential for bioconcentration, the accumulation of a chemical from water, is considered low. dtic.mil

While bioaccumulation is low, biotransformation can occur within organisms. dtic.mil However, comprehensive studies detailing the metabolic pathways of nitroguanidine in various aquatic or terrestrial organisms are limited. Most environmental studies focus on microbial biotransformation rather than uptake and metabolism by higher organisms like fish or invertebrates. dtic.mil The transformation products formed in the environment, such as nitrosoguanidine, can present a greater toxicological risk than nitroguanidine itself, which is an important consideration in risk assessments. enviro.wikidtic.mil

Future Research Directions and Interdisciplinary Perspectives

Development of Novel Synthetic Methodologies

The advancement of N-Nitrocarbazamidine applications is intrinsically linked to the development of innovative and efficient synthetic routes. Future research will likely focus on moving beyond traditional synthesis methods towards more sustainable and scalable processes.

Green Chemistry Approaches: A significant future direction will be the application of "Green Chemistry" principles to the synthesis of this compound and its derivatives. mdpi.com This includes the use of environmentally benign solvents, or even solvent-free reaction conditions, to minimize hazardous waste. mdpi.com Methodologies such as mechanochemistry, which uses mechanical force to induce chemical reactions, could offer a viable alternative to conventional solvent-based methods. mdpi.com

Catalytic Routes: The development of novel catalytic systems presents a promising avenue for more efficient and selective syntheses. This could involve exploring enzymatic catalysis, which can offer high selectivity under mild conditions, or the design of specific organocatalysts. mdpi.com Research into catalytic nitrogen-carbon coupling reactions could also be adapted for the synthesis of this compound precursors. mdpi.com

Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, scalability, and control over reaction parameters. beilstein-journals.org Future synthetic strategies for this compound may involve the development of microfluidic reactor systems, allowing for precise temperature and pressure control, which is particularly crucial when handling energetic materials. beilstein-journals.org

A comparative table of potential future synthetic methodologies is presented below:

MethodologyPotential AdvantagesResearch Focus
Mechanochemistry Solvent-free, reduced waste, potential for novel reactivity. mdpi.comScreening of different milling apparatuses, optimization of reaction conditions (frequency, time). mdpi.com
Enzymatic Catalysis High selectivity, mild reaction conditions, environmentally friendly. mdpi.comIdentification of suitable enzymes, enzyme immobilization, and reactor design. mdpi.com
Flow Chemistry Enhanced safety, precise process control, scalability. beilstein-journals.orgReactor design and optimization, integration with in-situ monitoring techniques. beilstein-journals.org
Organocatalysis Metal-free, often milder conditions, tunable catalysts. mdpi.comDesign and synthesis of catalysts tailored for this compound synthesis.

Elucidation of Complex Reaction Networks

Understanding the decomposition and reaction pathways of this compound under various stimuli is critical for predicting its performance and ensuring its safe handling. Future research will need to move beyond simple decomposition studies to map out complex reaction networks.

Decomposition Pathways: A key focus will be to unravel the intricate network of reactions that occur during the decomposition of this compound. This involves identifying key intermediates and final products under different conditions (e.g., thermal, photochemical, impact). Techniques that can partition a complex reaction network into smaller, more manageable subnetworks will be crucial for this analysis. arxiv.org

Kinetic Modeling: The development of detailed kinetic models will be essential for predicting the behavior of this compound. nih.gov These models, based on experimentally determined rate constants for elementary reaction steps, can provide insights into the factors that control the rate of energy release. nih.gov Ab initio molecular dynamics simulations can be employed to automatically construct these complex reaction networks without prior assumptions about the reaction coordinates. nih.gov

Influence of Additives: Investigating how different additives, such as metal oxides or other energetic materials, influence the reaction network of this compound will be a significant area of research. This knowledge is vital for the formulation of new energetic composites with tailored properties.

Visualizing these complex reaction networks is also a challenge. The development and application of user-friendly visualization tools will be important for interpreting the vast amount of data generated from these studies. rsc.org

Advanced Characterization Techniques for In Situ Studies

To gain a deeper understanding of the dynamic processes that this compound undergoes, the application of advanced in-situ characterization techniques is indispensable. 4tu.nlgatech.edu These techniques allow for the real-time observation of chemical and structural changes under reaction conditions. 4tu.nlmdpi.com

In Situ Spectroscopy: Techniques such as in-situ Raman and Fourier-transform infrared (FTIR) spectroscopy can provide real-time information about the changes in chemical bonding during decomposition or reaction. mdpi.com This allows for the identification of transient intermediates that are not detectable with conventional ex-situ methods. mdpi.com

In Situ Diffraction: In-situ X-ray diffraction (XRD), using either laboratory-based or synchrotron sources, can track changes in the crystalline structure of this compound as it is subjected to heat or pressure. gatech.edu This is crucial for understanding phase transitions and the initial stages of decomposition in the solid state. gatech.edu

In Situ Microscopy: Techniques like in-situ transmission electron microscopy (TEM) and scanning electron microscopy (SEM) can provide real-time visualization of morphological changes, such as particle cracking or melting, during thermal decomposition. gatech.edu

The table below summarizes some advanced in-situ techniques and their potential applications in this compound research:

TechniqueInformation GainedApplication to this compound
In Situ Raman Spectroscopy Vibrational modes, chemical bond changes, identification of intermediates. mdpi.comMonitoring decomposition pathways and identifying transient species.
In Situ X-ray Diffraction Crystal structure, phase transitions, lattice parameters. gatech.eduStudying solid-state decomposition mechanisms and structural stability.
In Situ Transmission Electron Microscopy Morphology, particle size and shape, real-time imaging of decomposition. gatech.edumdpi.comVisualizing the physical changes during thermal decomposition at the nanoscale.
In Situ X-ray Photoelectron Spectroscopy (XPS) Elemental composition, oxidation states of surface atoms. mdpi.comInvestigating surface reactions and the role of surface chemistry in initiation.

Predictive Modeling and Machine Learning in this compound Research

The integration of computational modeling and machine learning will be a transformative force in the study of this compound, enabling the prediction of properties and the acceleration of material discovery. wikipedia.org

Quantum Mechanical Calculations: Density functional theory (DFT) will continue to be a vital tool for calculating the fundamental properties of this compound and its derivatives, such as heat of formation, density, and detonation parameters. These calculations can guide synthetic efforts by identifying promising candidate molecules.

Machine Learning for Property Prediction: Machine learning (ML) algorithms can be trained on existing data to predict the properties of new, unsynthesized this compound derivatives. wikipedia.orgrsc.org This approach can significantly reduce the time and cost associated with experimental synthesis and characterization. researchgate.net Techniques like regression analysis, decision trees, and neural networks can be employed for this purpose. jmp.cominvestopedia.com

AI-Driven Material Design: Looking further ahead, artificial intelligence (AI) could be used to design novel energetic compounds based on this compound with optimized performance and safety characteristics. keaipublishing.com This involves using generative models to propose new molecular structures that meet specific criteria.

The application of these predictive models can be categorized as follows:

Modeling ApproachObjectiveKey Techniques
Quantum Mechanics Calculate fundamental molecular properties.Density Functional Theory (DFT).
Machine Learning Predict properties of new derivatives. wikipedia.orgRegression, Decision Trees, Neural Networks. jmp.cominvestopedia.com
Artificial Intelligence Design novel molecules with desired properties. keaipublishing.comGenerative Adversarial Networks (GANs), Reinforcement Learning.

Exploration of New Application Domains beyond Energetic Materials

While the primary interest in this compound has been in the field of energetic materials, its unique chemical structure suggests potential applications in other areas. rsc.orgresearchgate.net Future research should explore these possibilities to broaden the utility of this compound and its derivatives.

Synthesis of Heterocyclic Compounds: The this compound scaffold could serve as a versatile starting material for the synthesis of various nitrogen-rich heterocyclic compounds. chemmethod.comjocpr.comnih.govmdpi.com These heterocycles are of significant interest in medicinal chemistry and materials science. For example, derivatives could be explored for their potential biological activities. chemmethod.comnih.gov

Gas-Generating Agents: The controlled decomposition of this compound or its formulations could be harnessed for applications requiring rapid gas generation, such as in automotive airbags or fire suppression systems. The development of nanoenergetic gas-generators is an emerging field where such compounds could find use. rsc.org

Precursors for Advanced Materials: The high nitrogen content of this compound makes it a potential precursor for the synthesis of advanced materials like carbon nitride (C₃N₄) or other nitrogen-doped carbon materials. These materials have applications in catalysis, electronics, and energy storage.

The exploration of these new domains requires an interdisciplinary approach, combining expertise in synthetic chemistry, materials science, and engineering.

Q & A

How can researchers optimize the synthesis of N-Nitrocarbazamidine to minimize N-nitrosamine formation?

Category: Basic
Methodological Answer:

  • Structural Analysis: Compare the amine substrate’s structure with literature examples of nitrosation-prone amines to identify structural similarities. Use guidance from regulatory frameworks (e.g., avoiding tertiary amines in acidic conditions) .
  • Reaction Condition Control: Adjust pH to neutral or basic conditions, as nitrosation kinetics slow significantly outside acidic environments. Use buffering agents to stabilize pH during synthesis .
  • Nitrosating Agent Avoidance: Eliminate or reduce nitrites/nitrates in reagents. Monitor for unintended nitrosating species (e.g., NO⁺) using spectroscopic methods like UV-Vis or LC-MS .

What methodologies are recommended for analyzing conflicting data on this compound’s stability under varying pH conditions?

Category: Advanced
Methodological Answer:

  • Systematic Replication: Reproduce experiments under identical conditions (temperature, purity of reagents) to isolate pH as the sole variable. Use validated reference standards for calibration .
  • Data Triangulation: Cross-validate results using multiple analytical techniques (e.g., HPLC for degradation products, NMR for structural integrity).
  • Statistical Analysis: Apply ANOVA or regression models to assess significance of pH-dependent trends. Address outliers through sensitivity analysis .

What safety protocols are essential when handling this compound in laboratory settings?

Category: Basic
Methodological Answer:

  • PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if dust or aerosols are generated .
  • Ventilation: Conduct experiments in fume hoods with ≥100 fpm airflow. Install continuous air monitoring for nitrosamine vapors .
  • Emergency Preparedness: Maintain spill kits with inert absorbents (e.g., vermiculite) and ensure access to emergency eyewash stations. Document first-aid procedures for accidental exposure .

How can kinetic studies elucidate the N-nitrosation mechanisms of this compound?

Category: Advanced
Methodological Answer:

  • Rate Constant Determination: Use stopped-flow spectroscopy or quench-flow methods to measure reaction rates under varying pH (2–10) and temperatures (25–60°C). Plot Arrhenius curves to determine activation energy .
  • Isotopic Labeling: Introduce ¹⁵N-labeled nitrite to trace nitroso group incorporation via mass spectrometry .
  • Computational Modeling: Employ DFT calculations to predict transition states and identify rate-limiting steps. Validate models against experimental rate data .

What strategies mitigate N-nitrosamine contamination in this compound formulations?

Category: Advanced
Methodological Answer:

  • Formulation Design: Avoid secondary/tertiary amines in excipients. Replace nitrite-containing preservatives with alternatives (e.g., ascorbate) .
  • Accelerated Stability Testing: Store formulations at 40°C/75% RH for 6 months. Quantify nitrosamines using LC-MS/MS with a detection limit ≤1 ppb .
  • Chelating Agents: Add EDTA to sequester metal catalysts (e.g., Fe³⁺) that promote nitrosation .

How should researchers address discrepancies in reported carcinogenicity data for this compound?

Category: Advanced
Methodological Answer:

  • Dose-Response Analysis: Re-evaluate studies for dose ranges, exposure duration, and metabolic activation (e.g., S9 liver fractions in Ames tests) .
  • Species-Specific Sensitivity: Compare rodent vs. human hepatocyte assays to assess translational relevance. Use in vitro 3D organoid models for human-specific toxicity profiling .
  • Meta-Analysis: Conduct systematic reviews using PRISMA guidelines to aggregate data, assess bias (e.g., via Cochrane Risk of Bias Tool), and calculate pooled risk estimates .

What analytical techniques are most reliable for quantifying trace N-nitrosamines in this compound samples?

Category: Basic
Methodological Answer:

  • LC-MS/MS: Optimize multiple reaction monitoring (MRM) transitions for target nitrosamines (e.g., m/z 130→89 for NDMA). Use deuterated internal standards (e.g., NDMA-d6) for quantification .
  • Headspace-GC/MS: Validate for volatile nitrosamines (e.g., NPYR). Calibrate with N-nitrosopiperidine as a reference .
  • Quality Control: Include method blanks, spike recovery tests (70–130% acceptable), and inter-laboratory comparisons to ensure reproducibility .

How can computational tools predict this compound’s environmental persistence and toxicity?

Category: Advanced
Methodological Answer:

  • QSAR Modeling: Input molecular descriptors (e.g., logP, topological surface area) into EPI Suite to estimate biodegradability (BIOWIN scores) and ecotoxicity (LC50 for fish) .
  • Molecular Dynamics Simulations: Model interactions with soil organic matter to predict adsorption coefficients (Koc). Validate with batch sorption experiments .
  • Read-Across Analysis: Compare with structurally similar nitrosamines in databases like EPA CompTox to infer environmental fate .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.